{2-[3-(3-pyridinyl)-1-azetidinyl]-1,3-thiazol-4-yl}methanol
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Description
The compound “{2-[3-(3-pyridinyl)-1-azetidinyl]-1,3-thiazol-4-yl}methanol” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an azetidine ring (a four-membered ring with three carbon atoms and one nitrogen atom), and a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom). The molecule also has a methanol group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine, azetidine, and thiazole rings, and the attachment of the methanol group. Pyridine derivatives can be synthesized from various methods, including the Chichibabin pyridine synthesis . Azetidine derivatives can be synthesized from β-amino acids or β-lactams . Thiazole derivatives can be synthesized from condensation of α-haloketones or α-haloaldehydes with thioamides .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of three different heterocyclic rings. The pyridine ring is aromatic and planar, while the azetidine and thiazole rings are non-aromatic and may adopt non-planar conformations .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The pyridine ring could undergo electrophilic substitution reactions, while the azetidine ring could undergo ring-opening reactions. The thiazole ring could undergo reactions at the sulfur or nitrogen atoms .Future Directions
The compound could potentially be investigated for its biological activity, given that many pyridine, azetidine, and thiazole derivatives have shown various types of biological activity . Further studies could also investigate its physical and chemical properties, and its potential uses in various applications .
Properties
IUPAC Name |
[2-(3-pyridin-3-ylazetidin-1-yl)-1,3-thiazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-7-11-8-17-12(14-11)15-5-10(6-15)9-2-1-3-13-4-9/h1-4,8,10,16H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCFHZXPLZMPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC(=CS2)CO)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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